6-Cyanotryptophan

Overview

Description

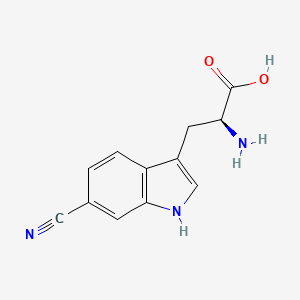

6-Cyanotryptophan (6-CN-Trp) is a synthetic tryptophan analog featuring a cyano (-CN) substituent at the 6-position of the indole ring. This modification confers unique photophysical and biochemical properties, making it a valuable tool in biological spectroscopy and protein engineering. Unlike natural tryptophan, 6-CN-Trp exhibits enhanced fluorescence quantum yield (QY ≈ 0.5 in methanol) and blue-shifted emission spectra, enabling its use as a fluorescence resonance energy transfer (FRET) donor and hydration-sensitive probe . Its incorporation into proteins via engineered pyrrolysyl-tRNA synthetase systems further expands its utility in studying protein-nucleic acid interactions and local hydration dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of a palladium-catalyzed cyanation reaction, where a suitable precursor, such as 6-bromo-tryptophan, is treated with a cyanide source under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of 6-Cyanotryptophan may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 6-Cyanotryptophan undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Fluorescent Probes in Protein Studies

6-Cyanotryptophan serves as an excellent fluorescent probe for studying protein conformational changes. Its fluorescence properties allow researchers to monitor interactions and dynamics within proteins, providing insights into their structural and functional mechanisms.

Key Findings:

- Förster Resonance Energy Transfer (FRET): 6-CNTrp has been utilized as a donor in FRET experiments, demonstrating effective energy transfer with various acceptors. For instance, it formed a FRET pair with L-(7-hydroxycoumarin-4-yl)ethylglycine, facilitating the study of protein conformational events in Escherichia coli dihydrofolate reductase .

- Site-Specific Incorporation: Researchers have successfully incorporated 6-CNTrp into different proteins using genetic engineering techniques. This allows for selective monitoring of protein dynamics in the presence of native tryptophan residues .

Biophysical Characterization

The unique properties of this compound enable its application in biophysical studies to understand local interactions within proteins.

Applications:

- Electrostatics and Hydrogen Bonding: The nitrile group in 6-CNTrp provides valuable information about local electrostatics and hydrogen bonding when incorporated into proteins. This can be measured using infrared spectroscopy, offering insights into the microenvironment surrounding the amino acid .

- Sensitivity to Hydration: 6-CNTrp exhibits increased sensitivity to local hydration compared to canonical tryptophan, making it suitable for studying hydration effects on protein structure and dynamics .

Peptide-Membrane Interactions

The enhanced optical properties of this compound make it a useful tool for investigating peptide-membrane interactions.

Case Studies:

- In studies assessing peptide interactions with membranes, 6-CNTrp has been shown to provide clearer fluorescence signals than traditional probes. This allows for more accurate measurements of binding affinities and kinetics .

Applications in Nucleic Acid Research

Beyond protein studies, this compound has also found applications in nucleic acid research.

Findings:

- It has been incorporated into DNA-binding proteins to study their interactions with nucleic acids. The fluorescence characteristics of 6-CNTrp enable the observation of binding events and conformational changes upon DNA interaction .

Synthesis and Stability

The synthesis of this compound has been optimized to ensure high yields and stability for experimental use.

Synthesis Techniques:

- Recent advancements have focused on efficient synthetic routes that maintain the integrity of the cyano group while allowing for incorporation into various peptides and proteins .

Mechanism of Action

The mechanism by which 6-Cyanotryptophan exerts its effects is primarily through its spectroscopic properties. The nitrile group acts as a non-invasive probe that can provide information on local electrostatics and hydrogen bonding environments. This allows researchers to study the structural dynamics of proteins and other biomolecules in real-time .

Comparison with Similar Compounds

Comparison with Positional Isomers of Cyanotryptophan

Photophysical Properties

The position of the cyano group on the indole ring significantly impacts fluorescence behavior:

| Property | 4-CN-Trp | 5-CN-Trp | 6-CN-Trp | 7-CN-Trp |

|---|---|---|---|---|

| Absorption λ_max | ~285 nm | ~290 nm | ~295 nm | ~308 nm |

| Emission λ_max | ~360 nm | ~375 nm | ~390 nm | ~410 nm |

| Quantum Yield (QY) | 0.3 (water) | 0.4 (methanol) | 0.5 (methanol) | 0.45 (methanol) |

| Applications | Blue fluorescence | Hydration sensing | FRET donor | Microheterogeneity probing |

- 6-CN-Trp vs. 4-CN-Trp : 6-CN-Trp’s red-shifted emission (~390 nm vs. ~360 nm) and higher QY make it more suitable for FRET studies, whereas 4-CN-Trp’s shorter wavelength limits its overlap with common acceptors .

- 6-CN-Trp vs. 7-CN-Trp: While both serve as FRET donors, 7-CN-Trp’s absorption at 308 nm allows selective excitation in the presence of aromatic amino acids, reducing background noise .

Comparison with Halogenated Tryptophan Analogs

Structural and Electronic Effects

Halogen substituents (e.g., F, Cl) alter electronic properties differently than cyano groups:

| Compound | Substituent | Molecular Weight | Key Properties | Applications |

|---|---|---|---|---|

| 6-Fluorotryptophan | -F | 222.22 g/mol | Enhanced metabolic stability | Isotopic labeling, enzyme studies |

| 6-Chlorotryptophan | -Cl | 240.67 g/mol | Increased hydrophobicity | Inhibitor design, crystallography |

| 6-CN-Trp | -CN | 229.23 g/mol | High polarity, fluorescence enhancement | Spectroscopy, FRET |

- Polarity: The cyano group in 6-CN-Trp increases polarity compared to halogenated analogs, improving solubility in aqueous buffers but reducing membrane permeability .

- Fluorescence : Halogenated analogs (e.g., 6-F-Trp) exhibit minimal fluorescence due to heavy-atom quenching, whereas 6-CN-Trp retains strong emission .

Comparison with Other Unnatural Tryptophan Analogs

Functionalized Side Chains

- α,β-Cyclopropyl Tryptophan : Used to study steric effects in enzyme-substrate interactions but lacks fluorescent utility .

Spectroscopic Probes

- p-Cyanophenylalanine: A hydration-sensitive probe with lower QY (≈0.1) compared to 6-CN-Trp, limiting sensitivity in low-abundance systems .

Biological Activity

6-Cyanotryptophan (6-CNTrp) is an analog of the amino acid tryptophan, modified with a cyano group at the sixth position of its indole ring. This modification significantly enhances its photophysical properties, making it a valuable tool in biochemical and biophysical research. This article explores the biological activity of this compound, focusing on its spectroscopic properties, applications in protein studies, and its potential as a fluorescent probe.

Spectroscopic Properties

This compound exhibits unique fluorescence characteristics due to the electron-withdrawing nature of the cyano group. Its emission wavelength is red-shifted compared to native tryptophan, with a maximum emission around 370 nm. This property allows it to be effectively used in Förster resonance energy transfer (FRET) experiments, where it can serve as a donor fluorophore .

Comparison of Fluorescent Properties

| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Notes |

|---|---|---|---|

| Tryptophan | ~350 | ~10 | Native fluorescence |

| This compound | 370 | ~50 | Improved quantum yield and photostability |

| 4-Cyanotryptophan | 405 | ~80 | Higher brightness and stability |

The incorporation of the cyano group not only increases the quantum yield but also enhances photostability, making 6-CNTrp suitable for long-term imaging applications .

Fluorescence Labeling

This compound is utilized as a fluorescent label in various studies aimed at understanding protein dynamics and interactions. Its ability to report on local electrostatics and hydrogen bonding makes it an excellent candidate for probing structural changes within proteins.

-

Case Study: Protein Dynamics

In one study, researchers incorporated 6-CNTrp into proteins to monitor conformational changes during enzymatic reactions. The fluorescence intensity variations correlated with substrate binding events, providing insights into the enzyme's mechanism of action . -

Case Study: FRET Applications

In FRET experiments, 6-CNTrp was paired with acceptor fluorophores to study protein-protein interactions. The increased distance sensitivity due to its unique emission properties allowed for precise measurements of interaction dynamics .

Biological Activity in Cellular Contexts

Recent research has highlighted the utility of this compound in cellular systems. For instance, it has been successfully incorporated into proteins using orthogonal translation systems, allowing for site-specific labeling without disrupting native functions . This application is particularly valuable in live-cell imaging where maintaining protein function is critical.

Orthogonal Translation Systems

The incorporation of 6-CNTrp via engineered tRNA synthetases has enabled researchers to study proteins in their native environments while providing real-time insights into their structural dynamics through fluorescence spectroscopy .

Research Findings and Conclusions

The biological activity of this compound demonstrates its potential as a powerful tool in chemical biology. Its enhanced spectroscopic properties not only facilitate advanced imaging techniques but also provide critical insights into protein dynamics and interactions.

- Key Findings:

- Enhanced Fluorescence : The introduction of the cyano group significantly improves quantum yield and stability.

- Versatile Probe : It serves effectively in FRET applications and as a non-invasive labeling tool for studying protein dynamics.

- Orthogonal Incorporation : The ability to incorporate 6-CNTrp into proteins without disrupting their function expands its applicability in live-cell studies.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 6-Cyanotryptophan, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyanogen bromide modification of tryptophan derivatives or enzymatic halogenation followed by cyano substitution. Yield optimization requires controlled pH (e.g., 7.0–9.0) and temperature (25–40°C) to minimize side reactions like hydrolysis . Purity is assessed via HPLC with UV detection (λ = 280 nm) and validated against standard reference materials.

Q. How does this compound’s fluorescence profile compare to native tryptophan in protein environments?

- Methodological Answer : The cyan group quenches fluorescence via electron withdrawal, reducing quantum yield by ~60% compared to tryptophan. Researchers use steady-state and time-resolved fluorescence spectroscopy to quantify Stokes shifts and lifetime decay in buffer systems (e.g., PBS) and denaturing agents (e.g., guanidinium chloride) to assess environmental sensitivity .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

- Methodological Answer : UV-Vis spectroscopy identifies absorbance maxima (e.g., 290 nm for the indole ring), while circular dichroism (CD) detects chiral perturbations. NMR (¹H and ¹³C) resolves structural conformation, with cyan group signals at δ 110–120 ppm in ¹³C spectra. Mass spectrometry (ESI-MS) confirms molecular weight (±0.1 Da accuracy) .

Advanced Research Questions

Q. How can this compound be site-specifically incorporated into proteins, and what challenges arise in ensuring fidelity?

- Methodological Answer : Amber codon suppression with orthogonal tRNA/synthetase pairs in E. coli or mammalian systems is standard. Challenges include tRNA misacylation (reducing incorporation efficiency to <50%) and cyan group instability during purification. Researchers use SDS-PAGE with Western blotting (anti-His tags) and LC-MS/MS peptide mapping to validate incorporation .

Q. What computational models predict the steric and electronic effects of this compound in enzyme active sites?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model steric clashes, while density functional theory (DFT) calculates electron density changes. Comparative studies with wild-type enzymes (e.g., lysozyme) reveal altered binding energies (ΔΔG ≥ 2 kcal/mol) and catalytic turnover rates .

Q. How do contradictory data on this compound’s redox stability in vivo arise, and what analytical frameworks resolve them?

- Methodological Answer : Discrepancies stem from variability in cellular redox buffers (e.g., glutathione levels) or oxidation during sample preparation. Researchers employ redox-sensitive GFP reporters and LC-MS-based metabolomics to quantify stability. Cross-validation with chemostat-cultured cells controls extracellular redox conditions .

Q. What strategies mitigate off-target effects when using this compound as a fluorescent probe in live-cell imaging?

- Methodological Answer : Two-photon microscopy reduces photobleaching, while ratiometric imaging (e.g., 340/380 nm excitation ratios) corrects for local concentration artifacts. Control experiments with knockout cell lines (e.g., lacking target proteins) isolate probe-specific signals .

Hypothesis-Driven and Data Analysis Questions

Q. How should researchers design experiments to test if this compound alters protein folding kinetics?

- Methodological Answer : Use stopped-flow CD or Förster resonance energy transfer (FRET) with labeled substrates. Compare folding rates (k_fold) of wild-type vs. This compound-containing proteins under varying denaturant concentrations. Statistical analysis via ANOVA identifies significant deviations (p < 0.05) .

Q. What statistical approaches are optimal for analyzing heterogeneous fluorescence lifetimes in this compound-tagged proteins?

- Methodological Answer : Multiexponential decay models (e.g., tri-exponential fits) in software like FLUOROFIT account for microenvironment heterogeneity. Bayesian information criterion (BIC) evaluates model robustness, while principal component analysis (PCA) clusters lifetime populations .

Q. How can researchers reconcile discrepancies between computational predictions and empirical data on this compound’s electronic properties?

Properties

IUPAC Name |

(2S)-2-amino-3-(6-cyano-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-5-7-1-2-9-8(4-10(14)12(16)17)6-15-11(9)3-7/h1-3,6,10,15H,4,14H2,(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVPXIGESRCWHK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C#N)NC=C2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.